Creatine Monohydrate

描述

属性

IUPAC Name |

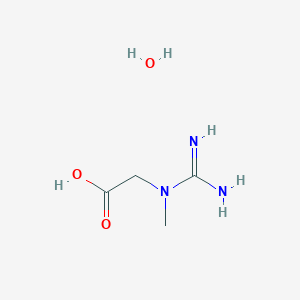

2-[carbamimidoyl(methyl)amino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJYXFHCRXAUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208954 | |

| Record name | Creatine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6020-87-7 | |

| Record name | Creatine, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6020-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creatine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Creatine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREATINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9603LN7R2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Endogenous Creatine Production Pathways in the Liver

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core endogenous creatine production pathways in the liver. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the enzymatic reactions, regulatory mechanisms, and experimental methodologies pertinent to hepatic creatine synthesis. This document summarizes key quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for critical assays, and visualizes complex pathways and workflows using Graphviz diagrams.

Introduction to Hepatic Creatine Synthesis

Creatine, a nitrogenous organic acid, is a pivotal molecule in cellular energy metabolism, primarily by recycling adenosine triphosphate (ATP) in tissues with high and fluctuating energy demands, such as muscle and brain.[1][2] While creatine can be obtained from dietary sources, endogenous synthesis is a significant contributor to the body's creatine pool, particularly in individuals with low dietary intake.[3][4] The liver is a central organ in this biosynthetic process.[5][6][7]

Endogenous creatine synthesis is a two-step process involving two key enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[1][8][9] This pathway is tightly regulated, with feedback mechanisms ensuring creatine homeostasis.[3] In some species, such as the rat, there is a distinct inter-organ cooperation, with the initial step occurring predominantly in the kidneys and the final step in the liver.[3][8][10] However, there is evidence to suggest that the entire creatine synthesis pathway can occur within the human liver.[3]

This guide will delve into the molecular intricacies of these pathways, the enzymes that catalyze them, and the experimental approaches used to study them.

The Core Biosynthetic Pathway

The synthesis of creatine from the amino acids arginine, glycine, and methionine (in the form of S-adenosylmethionine) is a fundamental metabolic process.

Step 1: Formation of Guanidinoacetate (GAA)

The first and rate-limiting step in creatine biosynthesis is the transfer of an amidino group from L-arginine to glycine, producing guanidinoacetate (GAA) and L-ornithine.[1] This reaction is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT) .

-

Substrates: L-arginine, Glycine

-

Products: Guanidinoacetate (GAA), L-ornithine

-

Enzyme: L-arginine:glycine amidinotransferase (AGAT)

-

Cellular Location: Primarily in the kidney in rats, with evidence of expression in the human liver.[3][11]

Step 2: Methylation of GAA to Creatine

In the second and final step, GAA is methylated to form creatine. This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT) , which utilizes S-adenosylmethionine (SAM) as the methyl group donor.[1][8] The demethylated product of SAM is S-adenosylhomocysteine (SAH).[3]

-

Substrates: Guanidinoacetate (GAA), S-adenosylmethionine (SAM)

-

Products: Creatine, S-adenosylhomocysteine (SAH)

-

Enzyme: Guanidinoacetate N-methyltransferase (GAMT)

The overall pathway is visualized in the following diagram:

Quantitative Data on Hepatic Creatine Synthesis

The following tables summarize key quantitative data related to creatine synthesis in the liver, primarily from studies in rats, which are a common model organism for this research.

Table 1: Concentrations of Creatine and Related Metabolites in Rat Liver and Plasma

| Metabolite | Tissue/Fluid | Concentration | Conditions | Reference(s) |

| Creatine | Liver | 5 - 8 µmol/g wet weight | Basal | [12] |

| Increased by 260-500% | After 2-8 weeks of creatine supplementation | [12] | ||

| Plasma | ~25 µM | Creatine-free diet | [3] | |

| ~100 µM | Creatine-supplemented diet | [3] | ||

| Guanidinoacetate (GAA) | Liver | 13.47 ± 4.89 nmol/g | Basal (Gamt+/+ mice) | [13] |

| 1,735.30 ± 477.71 nmol/g | GAMT deficient (Gamt-/- mice) | [13] | ||

| Plasma | ~5 µM | Creatine-free diet | [3] | |

| ~1.5 µM | Creatine-supplemented diet | [3] | ||

| S-Adenosylmethionine (SAM) | Liver | 60 - 90 nmol/g | Basal | [14] |

| ~300 nmol/g | High methionine | [5][15] | ||

| S-Adenosylhomocysteine (SAH) | Liver | 10 - 15 nmol/g | Basal (adult) | [14] |

| 8 - 20 nmol/g | Basal | [5][15] |

Table 2: Kinetic Properties of Enzymes in Hepatic Creatine Synthesis

| Enzyme | Substrate | Km | Vmax | Species/Source | Reference(s) |

| GAMT | Guanidinoacetate | 0.050 - 0.096 mM | - | Rat Liver | [16] |

| 9.5 - 14.8 µM | - | Human Fibroblasts/Lymphoblasts | [17] | ||

| 0.057 ± 0.009 mM | 0.08 ± 0.02 µmol/min/mg | Recombinant Human | [18] | ||

| S-Adenosylmethionine | 1.2 - 3.4 µM | - | Rat Liver | [16] | |

| 68 - 78 µM | - | Human Fibroblasts/Lymphoblasts | [17] | ||

| AGAT | Glycine | 2.06 mM | 6.48 ± 0.26 pmol/min/mg | Mouse Kidney | [19] |

| Arginine | 2.67 mM | 2.17 ± 0.49 pmol/min/mg | Mouse Kidney | [19] |

Table 3: Impact of Creatine Supplementation on Hepatic Creatine Synthesis Pathway in Rats

| Parameter | Condition | Change | Reference(s) |

| Renal AGAT Activity | Creatine-supplemented diet | ↓ 84% | [3] |

| Plasma GAA Concentration | Creatine-supplemented diet | ↓ ~70% | [3] |

| Hepatic GAMT Activity | Creatine-supplemented diet | No significant change | [3] |

| Hepatic Creatine Synthesis from GAA | Creatine-supplemented diet | No significant change | [3] |

| Hepatic Creatine Concentration | Creatine-supplemented diet | ↑ 260-500% | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the endogenous creatine production pathways in the liver.

Isolation of Primary Rat Hepatocytes

This protocol is foundational for in vitro studies of hepatic metabolism.

Principle: Primary hepatocytes are isolated from a rat liver using a two-step collagenase perfusion technique. The first step involves perfusing the liver with a calcium-free buffer to wash out blood and loosen cell-cell junctions. The second step uses a collagenase-containing buffer to digest the extracellular matrix, allowing for the liberation of individual hepatocytes.

Methodology:

-

Anesthesia: Anesthetize an adult rat (e.g., Sprague-Dawley, 250-350g) with an appropriate anesthetic agent (e.g., ketamine/xylazine).

-

Surgical Preparation: Perform a midline laparotomy to expose the peritoneal cavity. Cannulate the portal vein for perfusion.

-

Perfusion - Step 1 (Pre-perfusion): Perfuse the liver in situ with a warm (37°C), oxygenated, calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EDTA) at a flow rate of 10-15 mL/min for approximately 10 minutes, or until the liver is blanched.

-

Perfusion - Step 2 (Digestion): Switch the perfusion to a warm (37°C), oxygenated buffer containing collagenase (e.g., Type IV collagenase at 0.05%) and calcium chloride. Continue perfusion for 10-15 minutes.

-

Hepatocyte Liberation: Aseptically excise the digested liver and transfer it to a sterile dish containing culture medium. Gently mince the tissue to release the hepatocytes.

-

Filtration and Purification: Filter the cell suspension through a sterile nylon mesh (e.g., 100 µm) to remove undigested tissue. Purify the hepatocytes from non-parenchymal cells and dead cells by low-speed centrifugation or density gradient centrifugation (e.g., using Percoll).

-

Cell Viability and Counting: Assess cell viability using the trypan blue exclusion method and count the viable cells using a hemocytometer.

-

Cell Culture: Plate the isolated hepatocytes on collagen-coated culture dishes in an appropriate culture medium (e.g., William's E medium supplemented with fetal bovine serum, insulin, and dexamethasone).

AGAT and GAMT Enzyme Activity Assays

Principle: Enzyme activity is determined by measuring the rate of product formation under defined conditions of substrate concentration, temperature, and pH.

AGAT Activity Assay (Stable Isotope-Labeled Substrate Method):

-

Tissue Homogenization: Homogenize liver tissue in a suitable buffer.

-

Reaction Mixture: Prepare a reaction mixture containing the tissue homogenate, stable isotope-labeled substrates (e.g., [¹⁵N₂]-L-arginine and [¹³C₂,¹⁵N]-glycine), and an arginase inhibitor (e.g., Nor-NOHA) to prevent interference from arginase, which is highly active in the liver.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Quantification: Quantify the formation of the stable isotope-labeled product, guanidinoacetate (e.g., [¹³C₂,¹⁵N₃]-GAA), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

GAMT Activity Assay (Radiolabeled or LC-MS/MS Method):

-

Cell/Tissue Lysate Preparation: Prepare a lysate from isolated hepatocytes or liver tissue.

-

Reaction Mixture: Prepare a reaction mixture containing the lysate, guanidinoacetate (GAA), and either radiolabeled S-adenosylmethionine (e.g., [¹⁴C]-SAM) or non-labeled SAM for LC-MS/MS analysis.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Reaction Termination: Stop the reaction.

-

Quantification:

-

Radiolabeled Method: Separate the radiolabeled creatine from the unreacted [¹⁴C]-SAM using high-performance liquid chromatography (HPLC) and quantify the radioactivity in the creatine fraction.

-

LC-MS/MS Method: Quantify the formation of creatine using LC-MS/MS.

-

Quantification of Metabolites by HPLC and LC-MS/MS

Principle: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques for separating and quantifying small molecules in complex biological samples.

Sample Preparation:

-

Tissue/Cell Extraction: Homogenize liver tissue or lyse hepatocytes in a suitable solvent (e.g., perchloric acid or methanol) to precipitate proteins and extract metabolites.

-

Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the metabolites of interest.

Chromatographic Separation and Detection:

-

Creatine and Guanidinoacetate (GAA): These polar molecules can be separated using various HPLC methods, often involving derivatization (e.g., with ninhydrin) for UV or fluorescence detection, or more commonly now by underivatized analysis on LC-MS/MS with a suitable column (e.g., HILIC or reversed-phase with ion pairing).

-

S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH): These molecules are typically analyzed by reversed-phase HPLC or LC-MS/MS. Due to their low concentrations and instability, rapid sample processing and specific, sensitive detection by mass spectrometry are often required.

Regulation of Hepatic Creatine Synthesis

The endogenous synthesis of creatine is a tightly regulated process to maintain cellular homeostasis. The primary regulatory control point is the AGAT enzyme.

-

Feedback Inhibition: The final product of the pathway, creatine, acts as a feedback inhibitor of AGAT expression at the pre-translational level.[3] Increased intracellular creatine levels lead to a downregulation of AGAT mRNA and protein, thereby reducing the synthesis of GAA.

-

Hormonal Regulation: Growth hormone has been shown to upregulate AGAT expression.

-

Substrate Availability: The availability of the precursor amino acids, particularly arginine, can influence the rate of creatine synthesis.

-

Allosteric Regulation: GAMT is competitively inhibited by its product, S-adenosylhomocysteine (SAH).[3] The ratio of SAM to SAH can therefore modulate the rate of the final step of creatine synthesis.

Conclusion

The liver plays a crucial role in the endogenous synthesis of creatine, a vital component of cellular energy metabolism. The two-step pathway, catalyzed by AGAT and GAMT, is subject to intricate regulatory mechanisms that ensure creatine homeostasis. Understanding these pathways at a deep technical level is essential for researchers in metabolic diseases, neurosciences, and sports physiology, as well as for professionals in drug development targeting metabolic and neurological disorders. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into the fascinating and physiologically significant process of hepatic creatine synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protealpes.com [protealpes.com]

- 5. researchgate.net [researchgate.net]

- 6. Tissue distribution of S-adenosylmethionine and S-adenosylhomocysteine in the rat. Effect of age, sex and methionine administration on the metabolism of S-adenosylmethionine, S-adenosylhomocysteine and polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Creatine and the Liver: Metabolism and Possible Interactions. | Semantic Scholar [semanticscholar.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Changes of tissue creatine concentrations upon oral supplementation of creatine-monohydrate in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gene therapy for guanidinoacetate methyltransferase deficiency restores cerebral and myocardial creatine while resolving behavioral abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. S-Adenosylmethionine and S-adenosylhomocystein metabolism in isolated rat liver. Effects of L-methionine, L-homocystein, and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Guanidinoacetate methyltransferase activity in tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Guanidinoacetate methyltransferase (GAMT) deficiency: non-invasive enzymatic diagnosis of a newly recognized inborn error of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Engineering new metabolic pathways in isolated cells for the degradation of guanidinoacetic acid and simultaneous production of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Creatine Monohydrate in Cellular Energy Metabolism: A Technical Guide

Introduction

Creatine monohydrate is a widely utilized nutritional supplement, particularly within the athletic community, for its ergogenic properties. However, its fundamental role extends far beyond performance enhancement, deeply embedding it within the core of cellular energy metabolism. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences cellular bioenergetics, tailored for researchers, scientists, and professionals in drug development. The document outlines the intricate functions of the creatine kinase/phosphocreatine system, its interplay with mitochondrial function, and its impact on key signaling pathways.

Core Mechanisms of Action: The Creatine Kinase/Phosphocreatine System

At the heart of creatine's metabolic significance lies the creatine kinase (CK)/phosphocreatine (PCr) system, a critical energy buffering and transport mechanism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1][2][3]

Temporal Energy Buffering: The primary function of the PCr system is to maintain adenosine triphosphate (ATP) homeostasis.[3][4] During periods of high energy expenditure, when ATP hydrolysis to adenosine diphosphate (ADP) and inorganic phosphate (Pi) accelerates, cytosolic creatine kinase rapidly catalyzes the transfer of a phosphate group from phosphocreatine to ADP, regenerating ATP.[2][5] This immediate replenishment of the ATP pool sustains cellular function until slower, higher-capacity energy-producing pathways like glycolysis and oxidative phosphorylation can adapt to the increased demand.[4][6]

Spatial Energy Transport (The Phosphocreatine Shuttle): Beyond a simple energy reservoir, the CK/PCr system acts as a sophisticated energy transport shuttle.[4][6][7] Mitochondrial creatine kinase (MtCK), located in the mitochondrial intermembrane space, utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine into phosphocreatine.[4][8] PCr then diffuses through the cytosol to sites of high energy utilization, such as the myofibrils and ion pumps.[9] At these locations, cytosolic CK isoforms catalyze the reverse reaction, using PCr to regenerate ATP locally.[4][9] This shuttle mechanism efficiently links ATP production in the mitochondria to ATP consumption throughout the cell.[3]

This compound and Mitochondrial Function

Creatine supplementation has been shown to positively influence mitochondrial function through several mechanisms:

-

Enhanced Mitochondrial Respiration: By providing a readily available substrate for MtCK, creatine helps maintain a high local ADP concentration within the mitochondrial intermembrane space, which in turn stimulates oxidative phosphorylation.[8][10]

-

Mitochondrial Biogenesis: Studies have indicated that creatine supplementation, particularly when combined with physical activity, can increase the expression of key regulators of mitochondrial biogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), nuclear respiratory factor 1 (NRF1), and mitochondrial transcription factor A (TFAM).[11] This leads to an increase in mitochondrial DNA copy number and the synthesis of new mitochondrial proteins.[11]

-

Protection Against Mitochondrial Dysfunction: The energy buffering capacity of the PCr system can help protect against cellular damage caused by impaired mitochondrial function, a common feature in various neurodegenerative and muscular diseases.[1][6] By providing an alternative and rapid source of ATP, creatine can help mitigate the energy deficits associated with mitochondrial dysfunction.[1]

Signaling Pathways Modulated by Creatine

Creatine's influence extends to the regulation of cellular signaling pathways that govern muscle growth and adaptation:

-

Akt/mTOR Pathway: Creatine supplementation has been shown to enhance the activation of the Akt/mTOR pathway, a central regulator of muscle protein synthesis and hypertrophy.[12] This is potentially mediated through increased insulin-like growth factor 1 (IGF-1) expression and the maintenance of a high cellular energy status, which is favorable for mTOR signaling.[12]

-

Satellite Cell Signaling: Creatine plays a role in enhancing the signaling of satellite cells, which are muscle stem cells crucial for muscle repair and growth.[13] This contributes to the recovery process after strenuous exercise and promotes muscle hypertrophy.[13]

Quantitative Data on Creatine Supplementation

The following tables summarize the quantitative effects of this compound supplementation on key metabolites in skeletal muscle.

| Metabolite | Supplementation Protocol | Tissue | Change from Baseline | Reference |

| Muscle Free Creatine | 20 g/day for 5 days | Skeletal Muscle | +30.8% ± 27.7% | [14] |

| Muscle Phosphocreatine | 20 g/day for 5-7 days | Skeletal Muscle | +15-40% | [14] |

| Total Muscle Creatine | 20 g/day for 5-7 days | Skeletal Muscle | +15-40% | [14] |

| Muscle ATP | 20 g/day for 5 days | Skeletal Muscle | No significant change | [14] |

Table 1: Effects of this compound Supplementation on Muscle Metabolite Concentrations.

| Parameter | Condition | Measurement | Value | Reference |

| Total Creatine Pool | 70 kg individual on an omnivorous diet | Dry muscle mass | ~120 mmol/kg | [15] |

| Daily Creatine Turnover | Normal physiological conditions | Percentage of total pool | 1-2% | [15] |

| Creatine in Vegetarians | Compared to non-vegetarians | Muscle creatine and PCr stores | 20-30% lower | [15] |

Table 2: General Quantitative Data on Creatine Metabolism.

Experimental Protocols

1. Quantification of Tissue Creatine and Phosphocreatine Content

A common and reliable method for quantifying creatine and phosphocreatine in tissue samples is through luminometric assays following alkaline extraction.

-

Tissue Homogenization: Snap-frozen tissue samples are homogenized in a suitable buffer, such as a phosphate buffer.[16]

-

Alkaline Extraction: The homogenate is then subjected to an alkaline extraction procedure to separate the metabolites.[17]

-

Enzymatic Assays:

-

ATP Measurement: ATP is measured directly using the luciferin-luciferase reaction, which produces light in proportion to the amount of ATP present.[17]

-

Phosphocreatine Measurement: Endogenous ATP in the extract is first degraded. Then, exogenous ADP is added along with creatine kinase to convert all phosphocreatine to ATP, which is then quantified using the luciferin-luciferase assay.[17]

-

Total Creatine Measurement: Creatine in the extract is first converted to phosphocreatine using excess ATP and creatine kinase. All remaining ATP is then converted to ADP. Finally, the newly formed phosphocreatine is reacted with ADP to produce ATP, which is measured.[17]

-

-

Data Analysis: The luminescence is measured using a luminometer, and the concentrations of ATP, phosphocreatine, and total creatine are calculated based on standard curves.

An alternative method for creatine quantification is capillary electrophoresis, which offers high separation efficiency and rapid analysis with low sample volumes.[16][18][19]

2. Assessment of Mitochondrial Respiration in Permeabilized Muscle Fibers

High-resolution respirometry is used to assess mitochondrial function in permeabilized muscle fibers, allowing for the investigation of the effects of creatine.

-

Muscle Biopsy and Fiber Preparation: A small muscle biopsy is obtained, and individual muscle fibers are carefully separated. The fibers are then permeabilized with a mild detergent like saponin, which selectively permeabilizes the sarcolemma while leaving the mitochondrial membranes intact.

-

High-Resolution Respirometry: The permeabilized fibers are placed in the chambers of a high-resolution respirometer (e.g., Oroboros Oxygraph) containing a respiration medium.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A standardized SUIT protocol is followed to assess different aspects of mitochondrial respiratory function. This involves the sequential addition of various substrates (e.g., malate, glutamate, succinate), ADP, and inhibitors of the electron transport chain complexes.

-

Creatine Titration: To assess the specific effect of creatine, it can be added to the respiration medium in the presence of submaximal ADP concentrations to determine its stimulatory effect on respiration.[10]

-

Data Analysis: The rate of oxygen consumption is measured in real-time, and various respiratory parameters, such as routine respiration, leak respiration, and maximal electron transport system capacity, are calculated.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Creatine biosynthesis from amino acids and its transport to target cells.

Caption: The phosphocreatine shuttle for spatial energy transport.

Caption: Influence of creatine on the Akt/mTOR signaling pathway.

Caption: Experimental workflow for assessing creatine's effect on mitochondrial respiration.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. drinkharlo.com [drinkharlo.com]

- 3. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drinkharlo.com [drinkharlo.com]

- 6. Role of Creatine Supplementation in Conditions Involving Mitochondrial Dysfunction: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Creatine kinase - Wikipedia [en.wikipedia.org]

- 10. The role of phosphorylcreatine and creatine in the regulation of mitochondrial respiration in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. sportsmedoa.com [sportsmedoa.com]

- 13. drinkharlo.com [drinkharlo.com]

- 14. researchgate.net [researchgate.net]

- 15. Creatine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

The Phosphocreatine Shuttle: An In-Depth Technical Guide to its Core Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In cells with high and fluctuating energy demands, such as skeletal and cardiac muscle, neurons, and photoreceptors, the efficient management and transport of energy are paramount for survival and proper function. The phosphocreatine (PCr) shuttle is a critical intracellular energy transport system that facilitates the rapid transfer of high-energy phosphate from sites of ATP production in the mitochondria to sites of ATP utilization.[1][2] This system, orchestrated by the enzyme creatine kinase (CK), acts as both a temporal and spatial energy buffer, ensuring that ATP levels are maintained and readily available for crucial cellular processes.[1][3] This technical guide provides a comprehensive overview of the phosphocreatine shuttle's core mechanism, its kinetics, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.

The Core Mechanism of the Phosphocreatine Shuttle

The phosphocreatine shuttle relies on the reversible phosphorylation of creatine (Cr) to phosphocreatine (PCr), a reaction catalyzed by creatine kinase (CK).[4] This process is spatially segregated within the cell, with different CK isoforms localized to specific subcellular compartments.[5]

Key Components and their Roles:

-

Mitochondrial Creatine Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK is functionally coupled to the adenine nucleotide translocase (ANT).[1] It utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, producing PCr and ADP. This reaction is favored in the mitochondria where the ATP/ADP ratio is high.[2] The generated ADP is immediately available to stimulate further ATP synthesis, thus tightly coupling energy production to demand.

-

Cytosolic Creatine Kinase Isoforms: These isoforms, primarily the muscle-type (MM-CK) and brain-type (BB-CK), are strategically located at sites of high ATP consumption, such as the myofibrils (associated with myosin ATPase), the sarcoplasmic reticulum (powering the Ca2+-ATPase), and the sarcolemma (fueling the Na+/K+-ATPase).[3][5]

-

Phosphocreatine (PCr) and Creatine (Cr): PCr, being a smaller and less charged molecule than ATP, diffuses more readily through the cytosol.[6] It acts as the carrier of high-energy phosphate from the mitochondria to the sites of ATP utilization. At these sites, cytosolic CK catalyzes the reverse reaction, transferring the phosphate group from PCr to ADP to regenerate ATP locally.[2] The resulting free creatine then diffuses back to the mitochondria to complete the shuttle.[6]

This elegant system effectively bypasses the diffusion limitations of adenine nucleotides, ensuring a constant and rapid supply of ATP where it is most needed.

The Phosphocreatine Shuttle Mechanism.

Kinetics of the Phosphocreatine Shuttle

The efficiency of the phosphocreatine shuttle is determined by the kinetic properties of the CK isoforms and the concentrations of the substrates. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an inverse measure of substrate affinity.

Quantitative Kinetic Data

The following table summarizes key kinetic parameters for mitochondrial and cytosolic creatine kinase isoforms.

| Enzyme Isoform | Substrate | Km (mM) | Vmax (U/mg) | Tissue/Species | Reference |

| Mitochondrial CK (mtCK) | Creatine | 0.3 - 2.5 | 15 ± 2 | Human Heart | [7] |

| ATP | 0.05 - 0.2 | 15 ± 2 | Human Heart | [7] | |

| Phosphocreatine | 1.8 - 3.0 | 45 ± 5 | Human Heart | [7][8] | |

| ADP | 0.02 - 0.15 | 45 ± 5 | Human Heart | [7] | |

| Muscle-type CK (MM-CK) | Creatine | 5.0 - 16.0 | - | Human Skeletal Muscle | [8] |

| ATP | 0.3 - 0.8 | - | Human Skeletal Muscle | [8] | |

| Phosphocreatine | 2.0 - 5.0 | - | Human Skeletal Muscle | [8] | |

| ADP | 0.1 - 0.3 | - | Human Skeletal Muscle | [8] | |

| Brain-type CK (BB-CK) | Creatine | 2.0 - 5.0 | - | Human Brain | [9] |

| ATP | 0.2 - 0.6 | - | Human Brain | [9] | |

| Phosphocreatine | 1.0 - 3.0 | - | Human Brain | [9] | |

| ADP | 0.05 - 0.2 | - | Human Brain | [9] |

Note: Km and Vmax values can vary depending on experimental conditions such as pH, temperature, and ionic strength. The ranges provided reflect values reported in the literature under various conditions.

Experimental Protocols

Spectrophotometric Assay of Creatine Kinase Activity

This method measures CK activity by coupling the production of ATP (in the forward reaction) or ADP (in the reverse reaction) to a change in absorbance of NADH.

Principle: The production of ATP is coupled to the phosphorylation of glucose by hexokinase and the subsequent reduction of NADP+ by glucose-6-phosphate dehydrogenase, leading to an increase in absorbance at 340 nm. Conversely, the production of ADP can be coupled to the pyruvate kinase and lactate dehydrogenase reactions, resulting in the oxidation of NADH and a decrease in absorbance at 340 nm.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Water bath or temperature-controlled cuvette holder (37°C)

-

Reaction buffer (e.g., imidazole-acetate buffer, pH 6.7)

-

Substrates: Phosphocreatine, ADP, Creatine, ATP

-

Coupling enzymes: Hexokinase, Glucose-6-phosphate dehydrogenase, Pyruvate kinase, Lactate dehydrogenase

-

Cofactors: Glucose, NADP+, NADH, Mg2+

Procedure (Forward Reaction - ATP generation):

-

Prepare a reaction mixture containing reaction buffer, phosphocreatine, ADP, glucose, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the sample containing creatine kinase.

-

Immediately measure the change in absorbance at 340 nm over a period of 5-10 minutes.

-

Calculate the rate of NADPH formation from the linear portion of the curve. The activity of CK is directly proportional to this rate.

Spectrophotometric CK Assay Workflow.

In Vivo Kinetic Analysis using 31P Magnetic Resonance Spectroscopy (31P-MRS)

31P-MRS is a non-invasive technique that allows for the real-time measurement of phosphorus-containing metabolites, including ATP and PCr, in living tissue. Saturation transfer or inversion transfer methods can be used to measure the forward and reverse reaction rates of the CK reaction in vivo.

Principle: By selectively saturating or inverting the magnetization of the γ-phosphate of ATP, the rate of its transfer to creatine to form phosphocreatine can be measured by observing the decrease in the PCr signal.

Equipment:

-

High-field MRI scanner equipped for 31P spectroscopy

-

Surface coil tuned to the phosphorus frequency

Procedure (Saturation Transfer):

-

Position the subject and the surface coil over the tissue of interest (e.g., skeletal muscle).

-

Acquire a baseline 31P spectrum.

-

Apply a selective radiofrequency pulse to saturate the γ-ATP resonance.

-

Acquire a second 31P spectrum with the γ-ATP resonance saturated.

-

The reduction in the PCr peak intensity is proportional to the forward rate constant (k_f) of the CK reaction.

-

The flux through the CK reaction can be calculated by multiplying k_f by the concentration of PCr.

Immunofluorescence Localization of Creatine Kinase Isoforms

This technique is used to visualize the subcellular localization of different CK isoforms within cells or tissue sections.

Principle: Specific primary antibodies targeting different CK isoforms are used to label the proteins. Fluorescently tagged secondary antibodies then bind to the primary antibodies, allowing for visualization with a fluorescence microscope.

Materials:

-

Tissue sections (cryosections or paraffin-embedded)

-

Fixative (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., bovine serum albumin or normal goat serum in PBS)

-

Primary antibodies specific for CK isoforms (e.g., anti-MM-CK, anti-mtCK)

-

Fluorescently labeled secondary antibodies

-

Mounting medium with an anti-fade reagent

-

Fluorescence microscope

Procedure:

-

Fix and permeabilize the tissue sections.

-

Block non-specific antibody binding sites with the blocking solution.

-

Incubate with the primary antibody at the appropriate dilution.

-

Wash to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash to remove unbound secondary antibody.

-

Mount the sections with mounting medium.

-

Visualize the localization of the CK isoforms using a fluorescence microscope.

Drug Development and Therapeutic Implications

The critical role of the phosphocreatine shuttle in cellular bioenergetics makes it a potential target for drug development in a variety of diseases.

-

Heart Failure: Impaired cardiac energy metabolism is a hallmark of heart failure, and a decrease in the PCr/ATP ratio is correlated with disease severity.[10] Strategies aimed at preserving or enhancing the function of the phosphocreatine shuttle could be beneficial.

-

Neurodegenerative Diseases: Bioenergetic dysfunction is implicated in the pathogenesis of neurodegenerative disorders such as Huntington's, Parkinson's, and Alzheimer's disease.[11] Modulating CK activity or creatine levels may offer neuroprotective effects.

-

Cancer: Rapidly proliferating cancer cells have high energy demands and can be dependent on the phosphocreatine shuttle.[12] Inhibition of creatine kinase is being explored as a potential anti-cancer strategy.[13]

Therapeutic Targeting of the PCr Shuttle.

Conclusion

The phosphocreatine shuttle is a sophisticated and vital system for maintaining energy homeostasis in cells with high metabolic turnover. A thorough understanding of its mechanism and kinetics is crucial for researchers in cellular bioenergetics and for professionals in drug development targeting a range of pathologies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into this critical cellular process, with the ultimate goal of developing novel therapeutic interventions for diseases characterized by impaired energy metabolism.

References

- 1. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. Creatine kinase - Wikipedia [en.wikipedia.org]

- 5. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-energy phosphate transfer in human muscle: diffusion of phosphocreatine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Creatine kinase function in mitochondria isolated from gravid and non-gravid guinea-pig uteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Creatine kinase in serum: 4. Differences in substrate affinity among the isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Creatine deficiency and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Creatine and Creatine Kinase in Cancer: Exploring Potential Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

creatine monohydrate degradation to creatinine rate

An In-depth Technical Guide on the Degradation of Creatine Monohydrate to Creatinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a popular dietary supplement and a molecule of significant biological importance, is susceptible to degradation into its cyclic anhydride, creatinine. This conversion is a non-enzymatic intramolecular cyclization that is highly dependent on the pH and temperature of the aqueous environment. Understanding the kinetics of this degradation is critical for the formulation of stable creatine-containing products and for the accurate interpretation of analytical results. This technical guide provides a comprehensive overview of the degradation kinetics of this compound, detailing the influence of pH and temperature with quantitative data presented in structured tables. Furthermore, a detailed experimental protocol for the quantification of creatine and creatinine using High-Performance Liquid Chromatography (HPLC) is provided, along with visual representations of the degradation pathway and experimental workflow.

Introduction

Creatine is an endogenous compound synthesized from the amino acids arginine, glycine, and methionine. It plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain, by serving as a rapidly available phosphate donor for the regeneration of adenosine triphosphate (ATP). In its solid, crystalline monohydrate form, creatine is exceptionally stable, showing no significant degradation even at elevated temperatures over extended periods. However, in aqueous solutions, creatine is less stable and undergoes a spontaneous and irreversible conversion to creatinine. This degradation poses a significant challenge in the development of liquid-based creatine formulations and necessitates a thorough understanding of its kinetics.

The Mechanism of Degradation: Intramolecular Cyclization

The degradation of creatine to creatinine is a classic example of an intramolecular cyclization reaction. The process involves the nucleophilic attack of the nitrogen atom of the amino group on the carboxyl carbon, leading to the elimination of a water molecule and the formation of the cyclic amide, creatinine. This reaction is spontaneous and does not require enzymatic catalysis. The rate of this conversion is primarily influenced by the hydronium ion concentration (pH) and the ambient temperature.

Caption: Intramolecular cyclization of creatine to creatinine.

Kinetics of Creatine Degradation

The conversion of creatine to creatinine in an aqueous solution follows first-order kinetics. This means that the rate of degradation is directly proportional to the concentration of creatine. The rate law can be expressed as:

Rate = k[Creatine]

where 'k' is the first-order rate constant. The half-life (t½) of creatine in a solution, which is the time required for 50% of the creatine to degrade, can be calculated using the following equation:

t½ = 0.693 / k

Influence of pH

The pH of the solution is the most critical factor governing the rate of creatine degradation. Generally, the degradation is accelerated in acidic conditions. However, at very low pH values (below 2.5), the protonation of the amide group hinders the intramolecular cyclization, leading to increased stability.[1] Similarly, at very high pH, the deprotonation of the acid group slows down the degradation process. The maximal rate of conversion of creatine to creatinine occurs at approximately pH 3.7.[2]

Table 1: Effect of pH on Creatine Degradation at 25°C

| pH | Degradation after 3 days (%) |

| 7.5 | Relatively stable |

| 6.5 | Relatively stable |

| 5.5 | 4 |

| 4.5 | 12 |

| 3.5 | 21 |

| (Data sourced from references[1]) |

Influence of Temperature

Temperature significantly influences the rate of creatine degradation, as described by the Arrhenius equation. An increase in temperature leads to a higher rate constant and, consequently, a faster degradation of creatine. Refrigerating aqueous solutions of creatine can slow down the degradation process.

The temperature dependence of the reaction can be described by the Arrhenius equation:

k = A * e(-Ea/RT)

where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant (8.314 J/mol·K)

-

T is the temperature in Kelvin

Table 2: Kinetic Parameters for Creatine Degradation at Various pH Values

| pH | Activation Energy (Ea) (kcal/mol) |

| 4.0 | ~20 |

(Data for pH 4.0 from reference[3])

Table 3: Half-life of Creatine at Various Temperatures and Water Activities (aw) at pH 4.0

| Temperature (°C) | Water Activity (aw) | Half-life (days) |

| 4 | 0.983 | ~200 |

| 4 | 0.68 | ~400 |

| 23 | 0.983 | ~20 |

| 23 | 0.68 | ~40 |

| 35 | 0.983 | ~5 |

| 35 | 0.68 | ~10 |

| (Data interpreted from studies on water activity and temperature effects[3]) |

Experimental Protocol: Quantification of Creatine and Creatinine by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the simultaneous quantification of creatine and its degradation product, creatinine.

Principle

This method utilizes reversed-phase chromatography to separate creatine and creatinine based on their polarity. A porous graphitic carbon or a C18 column with polar end-capping is often employed to achieve good resolution of these polar analytes. The separated compounds are then detected by their absorbance in the UV spectrum.

Materials and Reagents

-

This compound reference standard

-

Creatinine reference standard

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) or Phosphoric acid (HPLC grade)

-

Water (HPLC grade)

-

0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Porous graphitic carbon column (e.g., Thermo Scientific Hypercarb) or a polar-end-capped C18 column.

Chromatographic Conditions

-

Mobile Phase: A typical mobile phase consists of a mixture of water, acetonitrile, and an acidifier like TFA or phosphoric acid. For example, a mobile phase of 96.95:3:0.05 (v/v) H₂O/MeCN/TFA can be used.[4]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Procedure

-

Standard Preparation:

-

Prepare individual stock solutions of creatine and creatinine in water at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of working standards containing both creatine and creatinine at various concentrations to construct a calibration curve. Dilute the standards with the mobile phase.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing creatine in a known volume of water or the mobile phase.

-

Ensure the concentration of creatine in the sample falls within the range of the calibration curve.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Record the chromatograms and integrate the peak areas for creatine and creatinine.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration for both creatine and creatinine standards.

-

Determine the concentration of creatine and creatinine in the samples by interpolating their peak areas on the respective calibration curves.

-

Caption: Experimental workflow for HPLC analysis.

Conclusion

The degradation of this compound to creatinine is a significant chemical process that must be carefully considered in the development and handling of creatine-containing products. The rate of this first-order reaction is exquisitely sensitive to both pH and temperature, with acidic conditions and elevated temperatures promoting rapid conversion. The quantitative data and experimental protocols provided in this guide offer valuable tools for researchers, scientists, and drug development professionals to predict and control creatine stability, ensuring product efficacy and accurate analytical characterization. The use of validated HPLC methods is essential for the precise quantification of both creatine and its primary degradant, creatinine.

References

- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of water activity and temperature on the stability of creatine during storage | Semantic Scholar [semanticscholar.org]

- 4. lcms.cz [lcms.cz]

Beyond the Bench: Unlocking the Pleiotropic Physiological Roles of Creatine

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Creatine, a naturally occurring compound pivotal for cellular energy homeostasis, has long been recognized for its ergogenic effects in skeletal muscle. However, a growing body of evidence illuminates its multifaceted physiological roles extending far beyond muscular bioenergetics. This technical guide provides an in-depth exploration of the non-canonical functions of creatine, with a specific focus on its impact on the brain, bone, skin, and immune system. We delve into the underlying molecular mechanisms, present quantitative data from key clinical and preclinical studies, and provide detailed experimental protocols to facilitate further research in this burgeoning field. Furthermore, we visualize the intricate signaling pathways and experimental workflows using the DOT language to offer a clear and comprehensive understanding of creatine's diverse physiological significance. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of creatine in a variety of non-muscle-related pathologies and conditions.

Introduction: The Expanding Horizon of Creatine Physiology

Creatine is an endogenous compound synthesized from the amino acids arginine, glycine, and methionine, and it plays a critical role in cellular energy metabolism as a spatial and temporal buffer for adenosine triphosphate (ATP). The creatine kinase (CK) system, which facilitates the reversible phosphorylation of creatine to phosphocreatine (PCr), is fundamental to maintaining high ATP/ADP ratios in tissues with high and fluctuating energy demands. While the majority of creatine is stored in skeletal muscle, significant concentrations are also found in other tissues, including the brain, bone, skin, and immune cells, suggesting a broader physiological importance.[1]

Recent research has begun to unravel these non-muscle-centric roles, revealing creatine's involvement in cognitive function, neuroprotection, bone metabolism, skin health, and immunomodulation. These findings open up new avenues for the therapeutic application of creatine in a range of clinical contexts, from neurodegenerative diseases to dermatological conditions and inflammatory disorders. This guide aims to provide a comprehensive technical overview of these exciting developments.

Creatine in the Central Nervous System: A Bioenergetic and Neuroprotective Agent

The brain is an organ with exceptionally high energy demands, consuming approximately 20% of the body's total oxygen and glucose at rest. The creatine/phosphocreatine system is crucial for maintaining a stable energy supply for neuronal and glial cell function.

Cognitive Function

Creatine supplementation has been shown to enhance cognitive performance, particularly in situations of increased mental demand or stress.[2] Meta-analyses of randomized controlled trials have provided quantitative evidence for these benefits.[2][3]

Data Presentation: Effects of Creatine Supplementation on Cognitive Function

| Cognitive Domain | Population | Dosage | Duration | Effect Size (Standardized Mean Difference - SMD) | 95% Confidence Interval | Reference |

| Memory | Healthy Adults | 3-20 g/day | 7 days - 6 weeks | 0.31 | 0.18 - 0.44 | [3] |

| Attention Time | Healthy Adults | 3-20 g/day | 7 days - 6 weeks | -0.31 | -0.58 - -0.03 | [3] |

| Processing Speed | Healthy Adults | 3-20 g/day | 7 days - 6 weeks | -0.51 | -1.01 - -0.01 | [3] |

| Memory | Older Adults (66-76 years) | 5 g/day | 6 weeks | 0.88 | 0.22 - 1.55 | [2] |

Neuroprotection

Creatine exhibits neuroprotective properties by maintaining cellular ATP levels, reducing oxidative stress, and stabilizing mitochondrial function. These effects are particularly relevant in the context of neurodegenerative diseases and traumatic brain injury. Studies have shown that oral creatine supplementation can increase brain creatine and phosphocreatine levels by 3-10%.[1]

Signaling Pathways

Creatine's effects in the brain are mediated, in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a cellular energy sensor, and its activation by creatine helps to restore energy balance and protect neurons from metabolic stress.[4][5]

Experimental Protocols

2.4.1 Assessment of Cognitive Function in a Clinical Trial

-

Study Design: A double-blind, placebo-controlled, randomized trial.[6][7][8]

-

Participants: Older adults with mild cognitive impairment.[6][7]

-

Intervention:

-

Group 1: Creatine monohydrate (5 g/day ) + Resistance training (3x/week).

-

Group 2: Placebo + Resistance training (3x/week).

-

Group 3: this compound (5 g/day ) + Active control (balance and toning classes).

-

Group 4: Placebo + Active control.

-

-

Primary Outcome Measures:

-

Visuospatial Working Memory: Assessed using tests like the Corsi Block-Tapping Test.

-

Executive Function: Evaluated with the Trail Making Test (Parts A and B).

-

-

Secondary Outcome Measures:

2.4.2 In Vivo Measurement of Brain Creatine and Phosphocreatine using Magnetic Resonance Spectroscopy (MRS)

-

Technique: Proton (¹H-MRS) and Phosphorus (³¹P-MRS) are non-invasive methods to quantify creatine and phosphocreatine in specific brain regions.[9][10][11]

-

¹H-MRS Protocol:

-

Localization: Define a voxel (volume of interest) in the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

Data Acquisition: Use a short echo time (TE) sequence (e.g., 20-35 ms) to detect creatine and other metabolites.[10] Water suppression techniques are employed to isolate the metabolite signals.

-

Quantification: The creatine peak at 3.0 ppm is analyzed using software like LCModel to determine its concentration, often expressed as a ratio to an internal reference like water or N-acetylaspartate (NAA).[10]

-

-

³¹P-MRS Protocol:

Creatine and Bone Metabolism: A Synergistic Role with Mechanical Loading

Emerging evidence suggests that creatine supplementation, particularly when combined with resistance training, can positively influence bone health.

Bone Mineral Density and Turnover

Studies in older adults have shown that creatine supplementation during a resistance training program can attenuate the loss of bone mineral density (BMD) and reduce markers of bone resorption.[12][13]

Data Presentation: Effects of Creatine and Resistance Training on Bone Health

| Parameter | Population | Dosage | Duration | Effect | Reference |

| Femoral Neck BMD | Postmenopausal Women | ~8 g/day | 12 months | Attenuated loss of BMD (1.2% loss in creatine group vs. 3.9% in placebo) | [12] |

| Bone Resorption Marker (Urinary N-telopeptide) | Aging Males (55-77 years) | 0.1 g/kg/day | 10 weeks | 27% reduction | [12] |

| Bone Resorption Markers (NTx and CTx) | Older Men | 0.3 g/kg for 5 days, then 0.07 g/kg | 12 weeks | Decreased in creatine-only group (-11.9% and -23.1% respectively) | [14] |

| Bone Formation Marker (PINP) | Older Men | 0.3 g/kg for 5 days, then 0.07 g/kg | 12 weeks | Increased in creatine groups (2.2% - 3.6%) vs. decrease in placebo (-15.6%) | [14] |

In Vitro Effects on Bone Cells

In vitro studies have demonstrated that creatine can directly stimulate the metabolic activity, differentiation, and mineralization of osteoblast-like cells, which are responsible for bone formation.[15][16]

Experimental Protocols

3.3.1 In Vitro Osteoblast Differentiation Assay

-

Cell Culture: Primary rat osteoblast-like cells are cultured in either a monolayer or a micromass system.[15][16]

-

Treatment: The culture medium is supplemented with creatine at concentrations of 10 mM or 20 mM.[15][16]

-

Analysis:

-

Metabolic Activity: Assessed using the MTT assay.

-

Differentiation: Measured by alkaline phosphatase (ALP) activity.

-

Mineralization: Quantified by Alizarin Red S staining, which detects calcium deposits.[17]

-

-

Timeline: Analyses are performed at various time points (e.g., 1, 2, and 3 weeks).[16]

Creatine and Skin Health: A Novel Approach to Anti-Aging

Topical application of creatine has shown promise in improving the signs of skin aging by enhancing cellular energy metabolism and stimulating collagen synthesis.

Effects on Skin Firmness and Wrinkles

Clinical studies have demonstrated that topical formulations containing creatine can significantly improve skin firmness and reduce the appearance of wrinkles.[18][19][20]

Data Presentation: Effects of Topical Creatine on Skin Parameters

| Parameter | Study Details | Duration | Effect | Reference |

| Sagging Cheek Intensity | Topical application of a creatine-containing formulation in male Caucasians | 6 weeks | Significant reduction | [19][20] |

| Crow's Feet and Under-Eye Wrinkles | Clinical live scoring | 6 weeks | Significant reduction | [19][20] |

| Skin Firmness | Cutometric analysis | Not specified | Significant improvement | [18] |

Collagen Synthesis

In vitro studies using fibroblast-populated collagen gels have shown that creatine stimulates both collagen gene expression and procollagen synthesis.[18][19]

Experimental Protocols

4.3.1 In Vitro Assessment of Collagen Synthesis

-

Model: Cultured human dermal fibroblasts in a collagen gel matrix.[18][19]

-

Treatment: Supplementation of the culture medium with creatine.

-

Analysis:

-

Gene Expression: Quantification of collagen gene expression using real-time polymerase chain reaction (RT-PCR).

-

Protein Synthesis: Measurement of procollagen levels in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

-

Outcome: To determine if creatine directly stimulates the production of collagen, a key structural protein in the skin.

Creatine and the Immune System: An Immunomodulatory Role

Creatine is emerging as a modulator of the immune system, with effects on both innate and adaptive immunity.

Anti-inflammatory Effects

Creatine supplementation has been shown to reduce the plasma levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), following strenuous exercise.[21][22]

Data Presentation: Effects of Creatine Supplementation on Inflammatory Cytokines

| Cytokine | Study Population | Dosage | Timing | Effect | Reference |

| TNF-α | Triathletes | 20 g/day for 5 days | Post-half-ironman | Markedly reduced increase | [21][22] |

| IL-1β | Triathletes | 20 g/day for 5 days | Post-half-ironman | Markedly reduced increase | [21][22] |

| IL-6 | Triathletes | 20 g/day for 5 days | Post-half-ironman | No significant difference | [21][22] |

| IL-6 | Experimental Cerebral Palsy Model (Rats) | Gavage and in water | Postnatal | Reversed overexpression in hippocampus | [23] |

Signaling Pathways

The immunomodulatory effects of creatine may be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.

Experimental Protocols

5.3.1 Assessment of T-cell Activation and Cytokine Profiling

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. T-cells are then purified using magnetic-activated cell sorting (MACS).

-

Cell Culture and Stimulation: T-cells are cultured in the presence or absence of creatine and stimulated with anti-CD3 and anti-CD28 antibodies to induce activation.

-

Analysis:

-

Proliferation: T-cell proliferation is measured using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay and analyzed by flow cytometry.

-

Cytokine Production: The concentrations of various cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-10) in the culture supernatants are quantified using a multiplex bead-based immunoassay (e.g., Luminex).

-

-

Outcome: To determine the direct effect of creatine on T-cell activation and the resulting cytokine profile.

Conclusion and Future Directions

The physiological roles of creatine extend significantly beyond its well-established effects on muscle bioenergetics. The evidence presented in this guide highlights its potential as a therapeutic agent in neurology, bone health, dermatology, and immunology. The quantitative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers and drug development professionals.

Future research should focus on elucidating the precise molecular mechanisms underlying creatine's diverse effects, optimizing dosing strategies for specific clinical applications, and conducting large-scale clinical trials to validate its therapeutic efficacy in various non-muscle-related pathologies. The continued exploration of creatine's pleiotropic roles holds immense promise for the development of novel therapeutic interventions for a wide range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | The effects of creatine supplementation on cognitive function in adults: a systematic review and meta-analysis [frontiersin.org]

- 4. Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Creatine and Resistance Training for Mild Cognitive Impairment · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]

- 7. Creatine and Resistance Training in Older Adults With Mild Cognitive Impairment | Clinical Research Trial Listing [centerwatch.com]

- 8. medrxiv.org [medrxiv.org]

- 9. isenc.co.uk [isenc.co.uk]

- 10. Frontiers | Assessing Metabolism and Injury in Acute Human Traumatic Brain Injury with Magnetic Resonance Spectroscopy: Current and Future Applications [frontiersin.org]

- 11. Treatment Monitoring of Brain Creatine Deficiency Syndromes: A 1H- and 31P-MR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of creatine supplementation and resistance training on bone turnover markers in older men: a pilot study | ScholarWorks [scholarworks.calstate.edu]

- 15. Stimulatory effects of creatine on metabolic activity, differentiation and mineralization of primary osteoblast-like cells in monolayer and micromass cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Folic acid and creatine improve the firmness of human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dermal penetration of creatine from a face-care formulation containing creatine, guarana and glycerol is linked to effective antiwrinkle and antisagging efficacy in male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Creatine supplementation reduces plasma levels of pro-inflammatory cytokines and PGE2 after a half-ironman competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Creatine supplementation reduces plasma levels of pro-inflammatory cytokines and PGE2 after a half-ironman competition. [epistemonikos.org]

- 23. Creatine supplementation increases postnatal growth and strength and prevents overexpression of pro-inflammatory interleukin 6 in the hippocampus in an experimental model of cerebral palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Creatine Monohydrate in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of creatine monohydrate in human plasma. The described protocol is intended for researchers, scientists, and professionals in drug development requiring accurate measurement of plasma creatine levels for pharmacokinetic studies, clinical diagnostics, and metabolic research. The method employs a reversed-phase C18 column with an isocratic mobile phase and UV detection, offering a reliable and reproducible approach for creatine quantification.

Introduction

Creatine is a naturally occurring nitrogenous organic acid that plays a crucial role in cellular energy metabolism, primarily in muscle and brain tissue. It is synthesized in the liver and kidneys and is also obtained from dietary sources. In plasma, creatine levels can be indicative of various physiological and pathological states, including renal function and muscle disorders. Therefore, accurate and precise quantification of plasma creatine is essential. This document provides a detailed protocol for a simplified HPLC assay, adapted from established methodologies, for the determination of creatine in human plasma.[1][2]

Experimental Protocol

This protocol is based on a validated isocratic, reversed-phase HPLC assay.[1][2]

Materials and Reagents

-

This compound (>99% purity)

-

Acetonitrile (HPLC grade)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Orthophosphoric acid (H₃PO₄)

-

Water (HPLC grade)

-

Human plasma (drug-free)

-

0.45 µm syringe filters

Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Micropipettes

Preparation of Solutions

-

Mobile Phase: Prepare a potassium phosphate monobasic solution (e.g., 50 mM). Adjust the pH to 4.0 using orthophosphoric acid. The final mobile phase is an isocratic mixture, and some methods may incorporate a small percentage of an organic modifier like acetonitrile.[1][3]

-

Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 5 µg/mL to 100 µg/mL).

Sample Preparation

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 400 µL of acetonitrile to precipitate plasma proteins.[3][4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

An alternative to protein precipitation is ultrafiltration, where plasma is centrifuged through a micropartition system.[3][5]

HPLC Conditions

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min[3]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled at 30°C[6]

-

Detection: UV at 210 nm

-

Run Time: Approximately 10 minutes

Data and Results

The quantitative performance of this HPLC method has been validated for its suitability in analyzing plasma creatine. The key validation parameters are summarized below.

Method Validation Parameters

| Parameter | Result |

| Linearity Range | 5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 5 mg/L in plasma[1][2] |

| Accuracy | Below 12%[1][2] |

| Precision (RSD) | Below 6%[1][2] |

| Recovery | > 95% |

These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.

Diagrams

Experimental Workflow

References

- 1. Validation of a simple liquid chromatography assay for creatine suitable for pharmacokinetic applications, determination of plasma protein binding and verification of percent labeled claim of various creatine products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. HPLC analysis of creatinine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

Application Note: Development of a Validated Assay for Creatine in Muscle Biopsies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine is a pivotal nitrogenous compound essential for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle.[1][2] Approximately 95% of the body's creatine is found in skeletal muscle, primarily in its phosphorylated form, phosphocreatine, which serves as a rapidly available reservoir of high-energy phosphate for the regeneration of adenosine triphosphate (ATP) during intense, short-duration activities.[1][3] Accurate quantification of creatine in muscle biopsies is crucial for sports science research, understanding muscle metabolism, and for the clinical investigation of neuromuscular diseases.[1][4] This document provides a detailed overview and protocols for validated methods to measure creatine concentrations in muscle biopsy samples.

Overview and Comparison of Assay Methods

Several analytical methods are available for the quantification of creatine in biological samples. The choice of method depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and enzyme-based colorimetric/fluorometric assays are the most common techniques.

Table 1: Comparison of Common Creatine Assay Methods

| Feature | HPLC-UV | Enzymatic (Colorimetric) | Enzymatic (Fluorometric) | Capillary Electrophoresis (CE) |

| Principle | Chromatographic separation followed by UV detection. | Coupled enzyme reactions leading to a colored product.[1] | Coupled enzyme reactions leading to a fluorescent product.[1][5] | Separation based on electrophoretic mobility with conductivity detection.[6] |

| Linear Range | Wide, dependent on column and detector. | Approx. 4 µM to 1000 µM.[5] | Approx. 0.5 µM to 50 µM.[5] | Not explicitly stated, but high sensitivity reported. |

| Detection Limit | Approx. 27.4 ppb (Creatinine) - 46.5 ppb (Creatine).[7] | Approx. 4 µM.[5] | Approx. 0.5 µM.[5] | 2.5 µM.[6] |

| Sample Volume | 5-10 µL injection volume.[5][7] | ~10 µL of sample extract.[5] | ~10 µL of sample extract.[5] | Not explicitly stated. |

| Analysis Time | 5-10 minutes per sample.[8][9] | 30-60 minutes incubation.[1][5] | 30-60 minutes incubation.[1][5] | Not explicitly stated. |

| Pros | High specificity and reproducibility; can simultaneously measure creatinine.[8] | Simple "mix-and-measure" procedure; high-throughput.[5] | Higher sensitivity than colorimetric method.[5] | Good for separating multiple charged analytes like ADP and ATP.[6] |

| Cons | Requires specialized equipment and expertise; sample preparation can be extensive. | Potential for interference from other sample components. | Requires a fluorescence plate reader. | Less common instrumentation in standard labs. |

Experimental Protocols

Protocol 1: Muscle Biopsy Sample Preparation

This initial step is critical for all subsequent analysis methods. The goal is to efficiently extract creatine from the tissue while removing interfering substances like proteins.

Materials:

-

Muscle biopsy sample (approx. 10-20 mg)

-

Cold Creatine Assay Buffer (e.g., as provided in commercial kits, or a neutral pH buffer like PBS)[1]

-

Dounce homogenizer or bead mill

-

Microcentrifuge

-

10 kDa Molecular Weight Cut-Off (MWCO) spin filters[1]

Procedure:

-

Collection and Storage: Obtain a muscle biopsy (approx. 1.5 cm x 0.5 cm) from a suitable muscle, avoiding sites of recent trauma, injections, or EMG studies.[10][11] Immediately freeze the biopsy in isopentane cooled by liquid nitrogen to limit tissue degradation.[10] Store at -70°C or colder until analysis.[10]

-

Homogenization: On ice, weigh approximately 10 mg of the frozen muscle tissue.

-

Add 4 volumes of cold Creatine Assay Buffer (e.g., 400 µL for 10 mg of tissue).[1]

-

Homogenize the tissue thoroughly using a pre-chilled Dounce homogenizer or a bead mill.

-

Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[1]

-

Deproteinization (Recommended): High protein concentrations can interfere with most assays.[1]

-

Transfer the supernatant from the previous step to a 10 kDa MWCO spin filter.

-

Centrifuge according to the manufacturer's instructions.

-

The resulting protein-free filtrate is now ready for creatine analysis. Store on ice or at -20°C for later use.

-

Protocol 2: HPLC-UV Method for Creatine Quantification

This protocol describes a robust reverse-phase HPLC method for the separation and quantification of creatine.

Materials & Equipment:

-

HPLC system with UV detector

-